molecular formula C16H21NO3S2 B2444046 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide CAS No. 2034482-16-9

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide

Cat. No.: B2444046
CAS No.: 2034482-16-9
M. Wt: 339.47
InChI Key: UCBNKHIBRWJKHC-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide: is a complex organic compound featuring a sulfonamide group attached to a benzene ring, with a thiophene moiety and a hydroxyl group on a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Pentyl Chain: : The initial step involves the synthesis of the pentyl chain with a thiophene ring. This can be achieved through a Grignard reaction where 3-thiophenylmagnesium bromide reacts with a suitable pentyl halide.

  • Hydroxylation: : The next step is the introduction of the hydroxyl group. This can be done via hydroboration-oxidation, where the alkene intermediate is treated with borane followed by hydrogen peroxide and sodium hydroxide.

  • Sulfonamide Formation: : The final step involves the reaction of the hydroxylated pentyl-thiophene compound with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

  • Reduction: : The sulfonamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: Bromine, acetic acid

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Brominated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of sulfonamide groups with biological targets. It may serve as a model compound for understanding the binding mechanisms of sulfonamide-based drugs.

Medicine

Medically, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antibacterial or antifungal agent.

Industry

In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The thiophene ring and hydroxyl group may also interact with various molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methylbenzenesulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of the thiophene ring also adds to its uniqueness, providing additional sites for functionalization and interaction.

This compound’s distinct structure and functional groups make it a versatile candidate for various applications in scientific research and industry.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-13-3-2-4-16(11-13)22(19,20)17-8-5-14(6-9-18)15-7-10-21-12-15/h2-4,7,10-12,14,17-18H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBNKHIBRWJKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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